Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-
Description
The study of Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-, and its derivatives is situated at the intersection of indole (B1671886) chemistry and the broader investigation of fused heterocyclic systems. This specific scaffold, characterized by an angular fusion of the pyran and indole rings, presents a unique three-dimensional structure that is of considerable interest to medicinal chemists and materials scientists.
The indole ring system is a ubiquitous motif in biologically active molecules. researchgate.netchula.ac.th Its fusion with a pyran ring to form pyranoindoles expands the chemical space and introduces new structural and electronic properties. The pyrano[2,3-g]indole framework is one of several possible isomers that can result from this fusion, each with distinct characteristics. The synthesis of the pyrano[2,3-g]indole core can be challenging, often occurring alongside the formation of its linear isomer, pyrano[3,2-f]indole. mdpi.com For instance, the Pechmann condensation of 6-hydroxyindole (B149900) with β-ketoesters can yield a mixture of both the angular [2,3-g] and linear [3,2-f] isomers. mdpi.com The separation and characterization of these isomers are crucial steps in exploring their specific properties. The 1,7,8,9-tetrahydro- designation indicates the saturation of the pyran ring, which imparts conformational flexibility to the molecule compared to its aromatic counterparts.
The academic interest in pyranoindole scaffolds, including the pyrano[2,3-g]indole core, is largely driven by their potential biological activities. The broader class of pyranoindoles has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov While specific biological data for Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- is not extensively documented in publicly available literature, its structural similarity to other biologically active pyranoindoles makes it a compound of interest for screening and drug discovery programs.
Furthermore, certain derivatives of the pyrano[2,3-g]indole skeleton have been investigated for their photophysical properties. These compounds have shown potential as fluorescent materials with moderate to high quantum yields and large Stokes shifts, which are desirable characteristics for applications in materials science and as fluorescent probes in biological imaging. mdpi.com
Table 1: Investigated Biological Activities of Selected Pyranoindole Derivatives
| Compound/Scaffold | Investigated Activity | Reference |
| Pyranoindole Framework | Anti-inflammatory, Fibrinolytic, Antiulcer, Antidepressant, Analgesic, Antiproliferative | nih.gov |
| Pyrano[2,3-c]pyrazole Derivatives | Antiviral (Human Coronavirus) | |
| Spirooxindole-pyranopyrazoles | Anticancer | researchgate.net |
| Pyrano[2,3-c]pyrazole fused Spirooxindoles | Antioxidant, Antidiabetic (α-amylase and DPP4 inhibition) | nih.gov |
| Pyrano[2,3-g]indole Derivatives | Photophysical Properties (Fluorescence) | mdpi.com |
This table is for illustrative purposes and showcases the diversity of research into the broader pyranoindole class, suggesting potential areas of investigation for Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-.
Research into pyranoindoles has followed several key trajectories. A significant portion of the research has been dedicated to the development of synthetic methodologies to access these fused systems with high efficiency and regioselectivity. mdpi.com This includes the exploration of various catalytic systems and reaction conditions to favor the formation of one isomer over others.
Another major research avenue is the investigation of the biological activities of both natural and synthetic pyranoindoles. nih.govbenthamdirect.com This has led to the identification of lead compounds for the development of new therapeutic agents. More recently, the unique photophysical properties of certain pyranoindole derivatives have opened up new avenues of research in materials science and chemical biology. mdpi.com The exploration of Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- and its derivatives is a logical extension of these research efforts, with the potential to uncover novel compounds with valuable properties.
Structure
3D Structure
Properties
CAS No. |
81257-93-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C11H11NO/c1-2-9-10(13-7-1)4-3-8-5-6-12-11(8)9/h3-6,12H,1-2,7H2 |
InChI Key |
RJHJCZNWDIGZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2NC=C3)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrano 2,3 G Indole and Its Derivatives
Foundational Synthetic Routes
Foundational strategies for synthesizing pyrano(2,3-g)indoles typically involve the sequential formation of the indole (B1671886) nucleus followed by the fusion of the pyran ring, or they utilize multi-component reactions to assemble the core structure from simple precursors in a single step.
A common and effective strategy for the synthesis of pyrano[2,3-g]indoles involves a tandem approach where a hydroxy-substituted indole is first prepared, which then undergoes cyclization to form the pyran ring. mdpi.com The initial formation of the indole core can be accomplished through several classic named reactions.
Bischler–Möhlau Indole Synthesis : This method is particularly useful for creating the necessary hydroxyindole precursors. For instance, the condensation of 3-aminophenol (B1664112) with benzoin (B196080) can yield a mixture of 4-hydroxy- and 6-hydroxy-2,3-diphenylindoles. mdpi.com The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) or a substituted aniline to form a 2-aryl-indole. wikipedia.orgchemeurope.com Despite historically requiring harsh conditions, modern modifications have made it more versatile. wikipedia.orgresearchgate.net
Pechmann Condensation : Once the 6-hydroxyindole (B149900) intermediate is obtained, the pyran ring can be fused onto the indole nucleus via the Pechmann condensation. mdpi.com This reaction involves the interaction of the hydroxyindole with a β-ketoester. The reaction with 6-hydroxyindole can lead to a mixture of two isomeric products: the linearly fused pyrano[3,2-f]indole and the angularly fused pyrano[2,3-g]indole. mdpi.com
Nenitzescu Indole Synthesis : Another classical route to form the requisite indole core is the Nenitzescu reaction, which synthesizes 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org This 5-hydroxyindole can then be a substrate for subsequent pyran ring formation. mdpi.com
Other Foundational Indole Syntheses : While not always directly applied in a tandem sequence for pyrano[2,3-g]indole, other fundamental methods like the Fischer Indole Synthesis (cyclization of an arylhydrazone with an aldehyde or ketone under acidic conditions) thermofisher.combyjus.comwikipedia.org and the Gassman Indole Synthesis (a one-pot reaction using an aniline and a ketone with a thioether substituent) wikipedia.orgsynarchive.comresearchgate.net are cornerstone methods for creating a wide variety of substituted indole precursors.
This two-stage approach allows for controlled construction of the molecule, where the indole core is first established and then functionalized with the fused pyran ring.
Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex heterocyclic structures like pyranoindoles in a single synthetic operation. nih.govnih.gov These one-pot reactions combine three or more starting materials, rapidly building molecular complexity and avoiding the need to isolate intermediates. nih.gov
While specific examples for the 1,7,8,9-tetrahydro-pyrano(2,3-g)indole isomer are not prominent, the strategy is widely applied to related pyrano-fused indole scaffolds, particularly spirooxindole-pyrans. A common approach involves the reaction of an isatin (B1672199) (an indole-2,3-dione), an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a third component that provides the pyran oxygen and part of its ring structure. nih.govorientjchem.org
For example, an efficient synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives is achieved through a four-component reaction of hydrazine, a β-keto ester, an isatin, and malononitrile. nih.gov Similarly, spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline] derivatives have been synthesized via a three-component reaction of isatins, 4-hydroxy-2H-quinolin-2-one, and malononitrile. orientjchem.org These reactions are often facilitated by a catalyst and can be accelerated using green chemistry techniques such as ultrasound irradiation. nih.govorientjchem.org
| Product Scaffold | Number of Components | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | 4 | Hydrazine, β-keto ester, Isatin, Malononitrile | Piperidine (B6355638), Ultrasound | nih.gov |
| Spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline] | 3 | Isatins, 4-hydroxy-2H-quinolin-2-one, Malononitrile | Aqueous medium, Ultrasound | orientjchem.org |
| Pyrano[2,3-c]pyrazoles | 4 | Hydrazine hydrate, Malononitrile, Aromatic aldehydes, Ethyl acetoacetate | Nano-SiO2, Water | nih.gov |
| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | 3 | 1-Alkylindoline-2,3-diones, Malononitrile, Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | Sulfonic acid polyvinyl pyridinium (B92312) ionic liquid, Ultrasound | mdpi.com |
Advanced Synthetic Approaches
More contemporary methods for constructing pyranoindole systems focus on maximizing efficiency through elegant reaction sequences, such as cascade reactions, and employing novel activation methods like electro-catalysis or green energy sources.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot without the addition of new reagents. This approach is highly efficient for building complex fused-ring systems.
A notable example is the base-catalyzed cascade cyclization of 2-nitrochalcones with isocyanoacetates to access pyrano[3,4-b]indol-1(9H)-one frameworks. acs.orgnih.gov This transition-metal-free method proceeds via a KOH-catalyzed cyclization, elimination of the nitro group, and a final decarbonylation–aromatization sequence, generating the pyranoindole core in good yields (67–85%) across dozens of examples. acs.orgnih.gov
Another powerful annulation strategy is the Diels-Alder reaction. wikipedia.org While often used to synthesize carbazoles, the intramolecular Diels-Alder reaction of pyrano[4,3-b]indol-3-ones serves as a potent method for creating [c]-annelated carbazoles, demonstrating the utility of pyranoindolones as stable dienes for constructing fused systems. zenodo.orgrsc.org
Electro-catalyzed synthesis is an emerging field in organic chemistry that uses electrical current to drive chemical reactions, often under mild conditions and with high selectivity. It represents a green alternative to conventional methods that may require stoichiometric reagents or harsh conditions.
While electro-synthesis has been applied to the formation of various heterocyclic cores, specific examples detailing the electro-catalyzed synthesis of the Pyrano(2,3-g)indole scaffold are not widely reported in the current literature. This indicates that the application of electrochemical methods to this particular heterocyclic system is a novel area with potential for future research and development.
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. This involves the use of eco-friendly solvents, alternative energy sources, and efficient, recyclable catalysts.
Ultrasound and Microwave Irradiation : Non-conventional energy sources are frequently used to accelerate reactions, reduce side products, and improve yields. nih.govmdpi.com Ultrasound irradiation has been successfully employed in the multi-component synthesis of spiro-pyranoindole derivatives, often in aqueous media. nih.govorientjchem.orgmdpi.com This technique enhances reaction rates through acoustic cavitation. researchgate.netnih.gov Similarly, microwave-assisted organic synthesis (MAOS) has been shown to dramatically shorten reaction times for various pyrano[2,3-c]pyrazole syntheses from hours to minutes, while providing excellent yields. mdpi.comresearchgate.net
Green Solvents and Catalysts : The use of water as a solvent is a key aspect of green synthesis, as it is non-toxic, inexpensive, and safe. orientjchem.org Several MCRs for pyrano-fused heterocycles have been successfully performed in water. nih.govorientjchem.org Furthermore, the development of recyclable catalysts is a major goal. For instance, a nano-SiO₂ catalyst synthesized from agricultural waste (wheat straw) has been used effectively in the four-component synthesis of pyrano[2,3-c]-pyrazoles in water. nih.gov
| Green Principle | Methodology | Example Application | Advantages | Reference |
|---|---|---|---|---|
| Alternative Energy | Ultrasound Irradiation | Four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Rapid, efficient, avoids traditional purification | nih.gov |
| Alternative Energy | Microwave Irradiation | Multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles | Reaction time reduced from 2.5 hours to 5-6 minutes; high yields | researchgate.net |
| Green Solvent | Water | Three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline] | Environmentally benign, cheap, safe | orientjchem.org |
| Recyclable Catalyst | Nano-SiO2 from wheat straw | Four-component synthesis of pyrano[2,3-c]-pyrazoles | Sustainable catalyst source, effective in water | nih.gov |
Green Chemistry Principles in Pyrano(2,3-g)indole Synthesis
Aqueous Media Applications
The pursuit of green chemistry has led to the exploration of aqueous media for the synthesis of heterocyclic compounds, including pyran-fused systems. Utilizing water as a solvent offers significant environmental benefits over traditional organic solvents. While specific examples focusing exclusively on 1,7,8,9-tetrahydro-pyrano(2,3-g)indole in water are still emerging, the synthesis of related pyran-fused heterocycles in aqueous media provides a strong precedent. For instance, the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinone derivatives has been successfully achieved in water using a novel ZnO-supported copper oxide nanocatalyst. researchgate.net This approach, involving Knoevenagel-Michael tandem cyclocondensation, highlights the feasibility of complex heterocyclic synthesis in an aqueous environment. researchgate.net Similarly, CuFe₂O₄ nanocatalysts have been employed for the synthesis of pyrano[2,3-c]-pyrazoles in water at 60 °C, affording excellent yields. nih.gov These methodologies demonstrate that water can be an effective medium for such transformations, often facilitated by specialized catalysts that function efficiently in polar, protic environments.
Catalyst Development for Sustainable Pyranoindole Synthesis
Catalysis is central to the modern synthesis of pyranoindoles, with a strong emphasis on developing sustainable and reusable catalysts. Nanocatalysts, in particular, have gained prominence due to their high efficiency, stability, and recyclability.
A variety of heterogeneous catalysts have been developed for synthesizing pyran-fused scaffolds. These catalysts are often designed to be easily separable from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity. Gold(I) catalysts have been effectively used in intramolecular hydroarylation reactions to construct the angularly fused pyrano[2,3-g]indole core from 6-((2-methylbut-3-yn-2-yl)oxy)-1H-indole precursors. acs.org This method models potential biogenetic pathways and demonstrates a powerful catalytic approach to the target scaffold. acs.org
For related pyran-fused heterocycles, a range of nanocatalysts have proven effective. These include ceria-doped zirconia (CeO₂/ZrO₂), yttrium iron garnet (Y₃Fe₅O₁₂), and various magnetic nanoparticles like Fe₃O₄ functionalized with organic moieties. encyclopedia.pub For example, a magnetic nanocatalyst, nano-Fe₃O₄@SiO₂@(CH₂)₃-Imidazole-SO₃HCl, has been shown to be highly efficient and stable for pyranopyrazole synthesis. encyclopedia.pub The development of such catalysts is crucial for creating environmentally benign and economically viable synthetic routes to complex molecules like pyranoindoles. oiccpress.comnih.gov
| Catalyst Type | Synthetic Application | Key Advantages |
| Gold(I) Catalysts | Intramolecular hydroarylation for pyrano[2,3-g]indole core synthesis. acs.org | High efficiency in specific cyclization reactions. acs.org |
| CuO/ZnO Nanocatalyst | Synthesis of pyrano[2,3-d]pyrimidinones in water. researchgate.net | Eco-friendly, reusable, promotes reaction in aqueous media. researchgate.net |
| CuFe₂O₄ | Synthesis of pyrano[2,3-c]-pyrazoles. nih.gov | Lewis acidic sites, efficient in water. nih.gov |
| Mn/ZrO₂ | Ultrasound-irradiated synthesis of pyrano[2,3-c]-pyrazoles. nih.gov | Excellent yields in short reaction times, reusable for up to six cycles. nih.gov |
| Fe₃O₄@L-Cys-SH | One-pot synthesis of pyrano[2,3-c]pyrazole derivatives. oiccpress.com | Inexpensive, recyclable, eco-friendly. oiccpress.com |
Retrosynthetic Analysis of Pyrano(2,3-g)indole Systems
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like pyrano(2,3-g)indole. The analysis involves disconnecting the target molecule into simpler, commercially available, or easily synthesized precursors.
A primary retrosynthetic disconnection for the pyrano[2,3-g]indole core targets the pyran ring. Based on common synthetic strategies like the Pechmann condensation, the pyran ring can be disconnected, leading to a 6-hydroxyindole intermediate and a suitable β-ketoester. mdpi.com This approach simplifies the target to the synthesis of a substituted 6-hydroxyindole, which itself can be formed from simpler precursors like 3-aminophenol. mdpi.com
Another powerful strategy involves the disconnection of the C-O and C-C bonds of the pyran ring formed via an intramolecular hydroarylation (IMHA) reaction. acs.org This retrosynthetic path leads to a 6-hydroxyindole derivative bearing an alkyne-containing side chain at the oxygen atom. This precursor is designed to undergo a catalyzed cyclization to form the desired angularly fused pyrano[2,3-g]indole system. acs.org This strategy offers a high degree of control over the formation of the heterocyclic core.
Derivatization Strategies for Structural Diversity in Pyrano(2,3-g)indole Compounds
Creating structural diversity in the pyrano(2,3-g)indole scaffold is crucial for exploring its chemical and biological properties. Derivatization strategies typically focus on modifying the substituents on both the indole and pyran portions of the molecule.
One common strategy involves varying the starting materials in a convergent synthesis. For instance, in syntheses employing the Pechmann condensation, using a variety of β-ketoesters allows for the introduction of different substituents onto the pyranone ring of the final product. mdpi.com Similarly, starting with substituted 6-hydroxyindoles enables modification of the indole core.
Post-synthesis modification of the pyrano(2,3-g)indole scaffold represents another key approach. Functional groups present on the core structure can be transformed into other groups, allowing for the generation of a library of related compounds from a common intermediate.
Functional Group Transformations and Substituent Effects on Pyrano(2,3-g)indole Scaffolds
The introduction and modification of functional groups on the pyrano(2,3-g)indole scaffold can significantly influence its properties. Substituent effects, both electronic and steric, play a critical role in the reactivity, stability, and potential biological activity of the resulting derivatives.
Functional group transformations can include standard reactions such as alkylation, acylation, or halogenation at various positions on the indole nitrogen or the aromatic ring. For example, O-alkylation of a hydroxyl group on a related pyran-fused system has been demonstrated to proceed in high yield. mdpi.com
The nature of the substituents has a profound impact. Electron-withdrawing groups on the indole ring can affect the nucleophilicity of the scaffold and influence the outcome of subsequent reactions. organic-chemistry.org Conversely, electron-donating groups can enhance reactivity in electrophilic substitution reactions. organic-chemistry.org In related heterocyclic systems, it has been shown that the size and nature of substituents are critical; for instance, introducing bulky alkyl groups can enhance biological activity to a point, after which increased steric hindrance leads to diminished potency, likely by disrupting optimal binding with biological targets. acs.org The strategic placement of different functional groups is therefore a key tool for fine-tuning the characteristics of pyrano(2,3-g)indole derivatives. researchgate.netnih.gov
| Substituent Position | Type of Substituent | Potential Effect |
| Indole Nitrogen (N-1) | Alkyl, Aryl, Protecting Groups | Modifies solubility, steric hindrance, and potential for N-H bond interactions. |
| Indole Aromatic Ring | Electron-withdrawing (e.g., -NO₂, -CN) | Decreases electron density, affects reactivity in electrophilic substitutions. organic-chemistry.org |
| Indole Aromatic Ring | Electron-donating (e.g., -OCH₃, -CH₃) | Increases electron density, enhances reactivity in electrophilic substitutions. organic-chemistry.org |
| Pyran Ring | Alkyl, Aryl | Influences molecular shape, lipophilicity, and steric interactions. acs.org |
Structural Elucidation and Characterization Techniques for Pyrano 2,3 G Indole Compounds
Spectroscopic Methods for Pyrano(2,3-g)indole Analysis
Spectroscopic techniques are fundamental tools for probing the molecular structure of pyrano(2,3-g)indoles. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information about the connectivity of atoms and the types of chemical bonds present within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of pyrano(2,3-g)indole compounds in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
The distinction between the angular pyrano[2,3-g]indole and its linear isomer, pyrano[3,2-f]indole, is clearly established using ¹H NMR. The angular isomer is uniquely identified by the presence of spin-spin coupling between specific protons in the benzene (B151609) portion of the indole (B1671886) ring. mdpi.com For instance, a synthesized pyrano[2,3-g]indole derivative was characterized by doublets for the C4 and C5 protons at approximately 7.2 ppm and 7.7 ppm, with a spin-spin coupling constant (J) of 8.6 Hz. mdpi.com This coupling pattern is absent in the linear isomer, making NMR an indispensable tool for isomeric assignment. mdpi.com
For 1,7,8,9-tetrahydropyrano[2,3-g]indole, the ¹H NMR spectrum would be expected to show characteristic signals for the saturated pyran ring in addition to the indole moiety signals. These would include aliphatic proton signals, likely appearing as multiplets in the upfield region of the spectrum (typically 1.5-4.5 ppm), corresponding to the CH₂ groups at positions 7, 8, and 9.
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to map out the complete connectivity of the molecule and unambiguously assign all proton and carbon signals, which is particularly useful for complex substituted derivatives. mdpi.com
Table 1: Representative ¹H NMR Data for a Pyrano[2,3-g]indole Core
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C4-H | ~7.2 | Doublet | 8.6 |
| C5-H | ~7.7 | Doublet | 8.6 |
Note: Data is based on a representative aromatic pyrano[2,3-g]indole derivative. mdpi.com The spectrum of the 1,7,8,9-tetrahydro- variant would additionally feature upfield signals for the saturated ring protons.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 1,7,8,9-tetrahydropyrano[2,3-g]indole, the IR spectrum would display characteristic absorption bands that confirm its key structural features.
Key expected IR absorption bands include:
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ for the indole N-H group.
Aromatic C-H Stretch: Absorption bands typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the CH₂ groups of the tetrahydropyran (B127337) ring, appearing just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O-C Stretch: A strong, characteristic band for the ether linkage in the pyran ring, typically found in the 1050-1250 cm⁻¹ range.
The presence and position of these bands provide corroborating evidence for the structure determined by NMR. bohrium.commdpi.com
X-ray Crystallography for Solid-State Pyrano(2,3-g)indole Structure Determination
While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms and the absolute configuration of the molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
For complex heterocyclic systems like pyranoindoles, where isomerism can be a challenge, X-ray crystallography serves as the ultimate confirmation tool. In studies of related pyranoindole isomers, such as pyrano[2,3-e]indoles, X-ray diffraction analysis was used to definitively verify the molecular structure that had been previously assigned based on NMR data. mdpi.com This highlights the complementary nature of these techniques, where X-ray crystallography provides a final, incontrovertible validation of the structural elucidation. researchgate.netmdpi.com
Advanced Analytical Techniques for Purity and Identity Confirmation of Pyrano(2,3-g)indole Compounds
Beyond initial structural identification, confirming the purity and verifying the molecular weight of a synthesized compound are crucial. A suite of advanced analytical techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a sample. By passing the compound through a column under high pressure, impurities can be separated and detected, allowing for the quantification of the sample's purity. arakmu.ac.ir
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the molecular formula of a compound with very high accuracy by providing an exact mass, which helps to distinguish between compounds with the same nominal mass. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is suitable for volatile compounds. It separates components of a mixture using gas chromatography and then detects them with mass spectrometry, providing both purity information and molecular weight confirmation. rsc.org
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula to support the compound's identity and purity. growingscience.com
Together, these methods provide a comprehensive characterization of Pyrano(2,3-g)indole compounds, ensuring both correct structural assignment and high purity of the synthesized material.
Structure Activity Relationship Sar Studies of Pyrano 2,3 G Indole Derivatives
Systematic Modification of the Pyrano(2,3-g)indole Scaffold
Systematic modification of the pyrano(2,3-g)indole scaffold is a fundamental strategy to explore the chemical space and understand the structural requirements for biological activity. This approach involves altering the core heterocyclic system to fine-tune its physicochemical and pharmacological properties.
The synthesis of various pyranoindole congeners, including pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]indoles, has been a key area of research. mdpi.comresearchgate.net The angular fusion of the pyrano[2,3-g]indole system, in particular, has been a focus of synthetic efforts. mdpi.com One common synthetic route involves the Pechmann condensation of 6-hydroxyindole (B149900) derivatives with β-ketoesters, which can lead to a mixture of linear [3,2-f] and angular [2,3-g] isomers. mdpi.com Chromatographic separation is then necessary to isolate the desired pyrano(2,3-g)indole scaffold for further derivatization. mdpi.com
Further modifications often involve N-alkylation of the indole (B1671886) nitrogen. For instance, treatment of pyrano(2,3-g)indoles with alkylating agents like ethyl iodide or benzyl (B1604629) bromide in the presence of a base such as sodium hydride can yield N-ethyl and N-benzyl derivatives, respectively. mdpi.com These modifications can influence properties like solubility and photophysical characteristics, which can, in turn, affect their biological interactions. mdpi.com
The pyrano[2,3,4-cd]indole scaffold represents another significant modification, offering a unique chemical framework for the design of biologically active molecules. nih.govnih.gov The synthesis of this scaffold has been achieved through multi-step reaction sequences, demonstrating the versatility of chemical methods to access diverse pyranoindole core structures. nih.gov
Impact of Substituents on Biological Interaction Potential of Pyrano(2,3-g)indole Derivatives
The introduction of various substituents onto the pyrano(2,3-g)indole core is a critical aspect of SAR studies. The nature, position, and stereochemistry of these substituents can profoundly influence the compound's affinity and selectivity for its biological target. researchgate.net
Specific functional groups play a pivotal role in modulating the biological activity of pyrano(2,3-g)indole derivatives by influencing their electronic properties, steric profile, and potential for hydrogen bonding.
Methoxy (B1213986) Groups: The presence of a methoxy group can significantly impact the biological activity of indole derivatives. mdpi.comresearchgate.net For example, 5-methoxy-1H-indole-2-carboxylic acid has shown potential neuroprotective properties. mdpi.comresearchgate.net The position of the methoxy group can influence intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition at the active site of a biological target. mdpi.com
Halogen Atoms: Halogen substituents (e.g., fluorine, chlorine, bromine) are often introduced to modulate a compound's lipophilicity, metabolic stability, and binding affinity. In the context of related indole-containing scaffolds, halogenation has been shown to be a viable strategy for enhancing biological activity. acs.org For instance, the introduction of a chloro group on related heterocyclic systems has been explored in the development of cytotoxic agents. nih.gov
Carboxylic Acid Groups: The carboxylic acid functionality can act as a key interaction point, often forming hydrogen bonds or ionic interactions with biological macromolecules. In the development of pyrano[3,4-b]indol-1(9H)-ones, the carboxylic acid group has been utilized as a directing group in the synthesis, highlighting its chemical versatility. acs.org The presence of this group can significantly influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross cell membranes.
The following table summarizes the impact of these functional groups on the activity of pyrano(2,3-g)indole and related indole derivatives based on available research.
| Functional Group | Position of Substitution | Observed Effect on Biological Activity | Reference Compound(s) |
| Methoxy | 5-position of the indole ring | Associated with neuroprotective properties. | 5-Methoxy-1H-indole-2-carboxylic acid |
| Chloro | 11-position of a pyranopyridoindole | Part of a scaffold with cytotoxic properties. | 11-chloro-3H,7H-pyrano[3,2-e]pyrido[4,3-b]indole |
| Carboxylic Acid | 2-position of the indole ring | Utilized as a directing group in synthesis and can influence biological interactions. | N-methylindole-2-carboxylic acid |
For example, the fusion of a pyrazole (B372694) ring to the pyran ring of a pyranoindole system results in pyrano[2,3-c]pyrazole derivatives. mdpi.com These compounds have been investigated for a range of biological activities, including analgesic and anti-inflammatory effects. mdpi.com The synthesis of such fused systems often involves multi-step reactions starting from a pre-formed pyrano[2,3-c]pyrazole core. mdpi.com
Similarly, the fusion of a pyrimidine (B1678525) ring has been explored, leading to the synthesis of pyrazolopyrano[2,3-d]pyrimidine derivatives. mdpi.com These modifications introduce additional nitrogen atoms into the heterocyclic system, which can serve as hydrogen bond acceptors and alter the molecule's polarity and binding properties.
The following table provides examples of fused heterocyclic systems based on the pyranoindole core and their potential biological relevance.
| Fused Heterocycle | Resulting Scaffold | Potential Biological Relevance |
| Pyrazole | Pyrano[2,3-c]pyrazole | Analgesic, anti-inflammatory, antiviral, antioxidant, antidiabetic activities. mdpi.commdpi.comnih.govresearchgate.net |
| Pyrimidine | Pyrazolopyrano[2,3-d]pyrimidine | Potential pharmacological properties. mdpi.com |
| Benzopyran | Benzopyrano[4,3-c]pyrazole | Investigated for stereochemical properties. researchgate.netrsc.org |
Enantioselective Synthesis in Pyrano(2,3-g)indole SAR Contexts
Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, enantioselective synthesis is a critical tool in SAR studies to evaluate the activity of individual stereoisomers.
While specific examples of enantioselective synthesis directly targeting the 1,7,8,9-tetrahydro-pyrano(2,3-g)indole core are not extensively detailed in the provided search results, the principles of asymmetric synthesis are highly relevant to this class of compounds. The development of enantioselective methods for related indole-containing spiro-compounds, such as dihydrospiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, demonstrates the feasibility and importance of controlling stereochemistry in these complex heterocyclic systems. nih.gov
The synthesis of such compounds often employs chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov By obtaining enantiomerically pure or enriched compounds, researchers can more accurately probe the three-dimensional requirements of the biological target and establish a more precise SAR. This knowledge is invaluable for the design of more potent and selective drug candidates.
Investigation of Biological Activities and Molecular Mechanisms of Pyrano 2,3 G Indole Derivatives
General Biological Activities Associated with Indole (B1671886) and Pyranoindole Scaffolds
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous natural products and synthetic drugs. biointerfaceresearch.com This structural motif is associated with a wide spectrum of pharmacological activities. biointerfaceresearch.combsu.edu.eg The versatility of the indole nucleus allows it to interact with a variety of biological targets, leading to a broad range of therapeutic effects. biointerfaceresearch.com
Pyranoindoles, which feature a pyran ring fused to the indole core, also exhibit significant biological properties. These compounds are recognized for their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The fusion of the pyran ring to the indole structure can modulate the electronic and steric properties of the molecule, influencing its interaction with biological systems and leading to a diverse range of activities. Molecules within the pyranoindole framework have been investigated for anti-ulcer, antidepressant, analgesic, and antiproliferative activities.
The biological potential of these scaffolds is underscored by their presence in clinically used drugs, highlighting their importance in drug discovery and development. The diverse biological activities of indole and pyranoindole derivatives provide a strong rationale for the investigation of specific congeners such as Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-.
Table 1: Overview of Biological Activities Associated with Indole and Pyranoindole Scaffolds
| Biological Activity | Scaffold | Reference |
|---|---|---|
| Antimicrobial | Indole, Pyranoindole | biointerfaceresearch.comnih.gov |
| Antiviral | Indole, Pyranoindole | biointerfaceresearch.com |
| Anticancer | Indole, Pyranoindole | biointerfaceresearch.comnih.gov |
| Neuroprotective | Indole | nih.gov |
| Anti-inflammatory | Indole, Pyranoindole | biointerfaceresearch.comnih.gov |
| Analgesic | Pyranoindole | |
| Antidepressant | Pyranoindole | |
| Anti-ulcer | Pyranoindole |
Antimicrobial Research Perspectives for Pyrano(2,3-g)indole Derivatives
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Indole and its derivatives have been a focal point of such research, demonstrating a broad spectrum of activity against various microorganisms. researchgate.net The fusion of a pyran ring to the indole nucleus, creating pyranoindole structures, has also yielded compounds with notable antimicrobial properties. researchgate.net
Research into pyrano[2,3-c]pyrazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Klebsiella pneumoniae. biointerfaceresearch.com One particular study highlighted a compound that was most effective against K. pneumoniae and E. coli with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL, and also active against L. monocytogenes and S. aureus at a concentration of 12.5 mg/mL. biointerfaceresearch.com
Furthermore, spiro[indole-pyran] derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against a panel of bacteria and fungi. nih.gov These studies suggest that the pyranoindole scaffold is a viable starting point for the development of new antimicrobial drugs. The investigation of Pyrano(2,3-g)indole derivatives is therefore a logical progression in the search for new treatments for infectious diseases.
Table 2: Antimicrobial Activity of Selected Pyrano-fused Heterocycles
| Compound Type | Microorganism | MIC Value | Reference |
|---|---|---|---|
| Pyrano[2,3-c]pyrazole derivative | E. coli | 6.25 mg/mL | biointerfaceresearch.com |
| Pyrano[2,3-c]pyrazole derivative | K. pneumoniae | 6.25 mg/mL | biointerfaceresearch.com |
| Pyrano[2,3-c]pyrazole derivative | S. aureus | 12.5 mg/mL | biointerfaceresearch.com |
| Pyrano[2,3-c]pyrazole derivative | L. monocytogenes | 12.5 mg/mL | biointerfaceresearch.com |
| Spiro[indole-pyran] derivative | Various Bacteria & Fungi | Activity Reported | nih.gov |
Antiviral Research Perspectives for Pyrano(2,3-g)indole Derivatives
The ongoing threat of viral infections underscores the urgent need for new antiviral therapies. The indole nucleus has been identified as a key pharmacophore in the synthesis of potent antiviral agents. nih.gov This has spurred interest in exploring various indole-containing heterocyclic systems, including pyranoindoles, for their potential to combat viral diseases.
Recent studies have demonstrated the antiviral efficacy of pyranopyrazole derivatives against human coronaviruses. In one study, a series of pyranopyrazoles were evaluated against human coronavirus 229E (HCoV-229E). One compound, in particular, exhibited a high selectivity index of 12.6, indicating a significant inhibitory capacity. mdpi.com This compound, along with others in the series, demonstrated substantial antiviral action during the replication phase of the virus, with reduction percentages reaching up to 82.2%. mdpi.com
Furthermore, research on indole alkaloids has revealed their potential against influenza viruses. Certain indole and β-carboline alkaloids have shown robust activity against both avian influenza A/H5N1 and seasonal influenza A/H1N1 strains. For example, harmalol (B191368) and harmane displayed potent anti-H5N1 activity with IC50 values of 0.02 µg/mL and 0.023 µg/mL, respectively. nih.gov These findings suggest that the pyranoindole scaffold, as a derivative of the versatile indole core, warrants further investigation as a source of novel antiviral compounds.
Table 3: Antiviral Activity of Selected Pyrano and Indole Derivatives
| Compound Type | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole | HCoV-229E | Selectivity Index | 12.6 | mdpi.com |
| Pyrano[2,3-c]pyrazole | HCoV-229E | Replication Inhibition | Up to 82.2% | mdpi.com |
| Harmalol (Indole Alkaloid) | Influenza A/H5N1 | IC50 | 0.02 µg/mL | nih.gov |
| Harmane (Indole Alkaloid) | Influenza A/H5N1 | IC50 | 0.023 µg/mL | nih.gov |
Anticancer Research Perspectives for Pyrano(2,3-g)indole Derivatives
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, capable of acting through multiple mechanisms, including the inhibition of enzymes involved in DNA replication. nih.gov The fusion of a pyran ring to this core has led to the development of pyranoindole derivatives with significant antitumor activity. nih.gov
A study on 1,3,4,9-tetrahydropyrano[3,4-b]indoles identified a compound that exhibited potent activity against MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of 2.29 μM. nih.gov Another investigation into a series of indole and pyranoindole derivatives found a compound with good antitumor activity against the HeLa cervical cancer cell line, with an IC50 of 3.6 ± 0.5 μM. nih.gov
The anticancer potential of these compounds is not limited to a single cancer type. Studies have evaluated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), cervical cancer cells (HeLa), and endometrial cancer cells (Ishikawa). nih.gov The promising results from these studies provide a strong impetus for the synthesis and evaluation of Pyrano(2,3-g)indole derivatives as potential novel anticancer agents.
Table 4: Antiproliferative Activity of Selected Pyranoindole Derivatives
| Compound Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| 1,3,4,9-Tetrahydropyrano[3,4-b]indole (B1258099) | MDA-MB-231 (Breast Cancer) | 2.29 | nih.gov |
| Pyranoindole Derivative | HeLa (Cervical Cancer) | 3.6 ± 0.5 | nih.gov |
| Pyranoindole Derivative | MCF-7 (Breast Cancer) | Activity Reported | nih.gov |
| Pyranoindole Derivative | Ishikawa (Endometrial Cancer) | Activity Reported | nih.gov |
The anticancer effects of pyranoindole derivatives are often mediated through the induction of apoptosis and interference with the cell cycle. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. One study found that a pyranoindole derivative led to cell death by apoptosis through the inhibition of tubulin polymerization. nih.gov
Cell cycle arrest is another key mechanism by which these compounds exert their antiproliferative effects. A derivative of 1,3,4,9-tetrahydropyrano[3,4-b]indole was found to inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov This compound also induced apoptosis through the disruption of the mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and activation of the caspase cascade. nih.gov Furthermore, it was found to significantly inhibit the regulators of the PI3K/AKT/mTOR pathway, a critical signaling pathway in cancer cell growth and survival. nih.gov These detailed mechanistic insights are vital for the rational design and development of more effective Pyrano(2,3-g)indole-based anticancer drugs.
Neuroprotective Research Perspectives for Pyrano(2,3-g)indole Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often associated with oxidative stress, which involves an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. mdpi.com This imbalance can lead to cellular damage and contribute to the progression of these disorders. mdpi.com Indole-based compounds have garnered attention for their neuroprotective potential, largely due to their antioxidant properties. nih.gov
Stobadine (B1218460), a derivative of pyrido[4,3-b]indole, is a well-known antioxidant and neuroprotectant. nih.gov Research focused on developing new derivatives of stobadine has yielded compounds with enhanced antioxidant and neuroprotective activities. nih.gov In studies using H2O2-stimulated SH-SY5Y neuroblastoma cells, a model for oxidative stress, certain indole derivatives have demonstrated significant neuroprotective effects by preserving cell viability. mdpi.com For example, one compound showed the ability to maintain cell viability at 89.41 ± 5.03% in the presence of H2O2, compared to cells treated with H2O2 alone. mdpi.com
These findings highlight the potential of the indole scaffold in the development of agents to combat neurodegenerative diseases. The exploration of Pyrano(2,3-g)indole derivatives, which combine the indole core with a pyran ring, could lead to the discovery of novel compounds with significant neuroprotective properties.
Anti-inflammatory Research Perspectives for Pyrano(2,3-g)indole Derivatives
Inflammation is a complex biological response implicated in a wide range of diseases. The indole nucleus is a key structural feature in many compounds with anti-inflammatory activity. biointerfaceresearch.comnih.gov The development of pyrano-fused indole derivatives has also led to the discovery of potent anti-inflammatory agents. researchgate.net
One area of investigation has been the inhibition of nitric oxide (NO) production, as excessive NO is a mediator of inflammation. The evaluation of pyrano[3,2-e]indoles and their intermediates revealed compounds with high inhibitory activity against NO production in murine macrophages. nih.gov Specifically, two reaction intermediates showed IC50 values of 1.1 μM and 2.3 μM, respectively. nih.gov
Furthermore, pyrano[2,3-c]pyrazole derivatives have been evaluated for their anti-inflammatory activity, with some analogs displaying remarkable profiles. nih.gov In in vivo studies, certain compounds were found to be nearly as active as the well-known anti-inflammatory drug celecoxib, with ED50 values of 35.7 and 38.7 μmol/kg. nih.gov These compounds also exhibited significant and selective inhibition of COX-2, a key enzyme in the inflammatory pathway. nih.gov Given these promising results, Pyrano(2,3-g)indole derivatives represent a compelling area for further research in the development of novel anti-inflammatory therapies.
Table 5: Anti-inflammatory Activity of Selected Pyrano-fused Heterocycles
| Compound Type | Activity Metric | Value | Reference |
|---|---|---|---|
| Pyrano[3,2-e]indole intermediate | Inhibition of NO production (IC50) | 1.1 μM | nih.gov |
| Pyrano[3,2-e]indole intermediate | Inhibition of NO production (IC50) | 2.3 μM | nih.gov |
| Pyrano[2,3-c]pyrazole derivative | Anti-inflammatory activity (ED50) | 35.7 μmol/kg | nih.gov |
| Pyrano[2,3-c]pyrazole derivative | Anti-inflammatory activity (ED50) | 38.7 μmol/kg | nih.gov |
| Pyrano[2,3-c]pyrazole derivative | COX-2 Selectivity Index | 7.83 | nih.gov |
Enzyme Inhibition Studies and Target Identification for Pyrano(2,3-g)indole Derivatives
Derivatives of pyrano-fused indoles and related heterocyclic systems have been identified as potent inhibitors of various enzymes critical to disease progression. These studies are crucial for identifying the specific molecular targets through which these compounds exert their biological effects.
One area of investigation has been their antiviral activity, specifically targeting viral enzymes. A novel series of inhibitors for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase was developed based on a pyrano[3,4-b]indole scaffold. nih.gov This work led to the discovery of highly potent and selective inhibitors active in replicon systems. nih.gov Similarly, related pyrano[2,3-c]pyrazole derivatives have been evaluated as inhibitors of the main protease (Mpro or 3CLpro) of coronaviruses, an enzyme essential for viral replication. nanobioletters.commdpi.com Molecular docking studies suggest these compounds bind effectively within the active site of the protease. nanobioletters.com For instance, certain pyrano[2,3-c]pyrazoles showed inhibitory concentrations (IC₅₀) against the SARS-CoV-2 protease enzyme, with compound 18 having an IC₅₀ of 27.8 µg/mL. mdpi.com
In the realm of antibacterial research, pyrido[2,3-b]indole derivatives, which are structurally related to pyranoindoles, have been developed as dual inhibitors targeting the ATPase domains of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and Topoisomerase IV (ParE). nih.gov This dual-targeting approach can overcome established fluoroquinolone resistance mechanisms. nih.gov
Furthermore, the pyrano[2,3-c]pyrazole scaffold has been explored for its anticancer potential through kinase inhibition. One derivative, compound 4j , was found to exhibit low micromolar activity against the kinase AKT2/PKBβ, a key component in the PI3K/AKT signaling pathway, which is a primary oncogenic pathway in glioma. chemrxiv.orgresearchgate.net Other studies have focused on developing inhibitors for enzymes involved in metabolic diseases, such as α-amylase and dipeptidyl-peptidase 4 (DPP4), using pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles. nih.gov
| Compound/Derivative Class | Target Enzyme | Biological Activity | Key Findings (IC₅₀) | Source |
|---|---|---|---|---|
| Pyrano[3,4-b]indole derivative 16 | HCV NS5B Polymerase | Antiviral (Hepatitis C) | Potent and selective inhibitor | nih.gov |
| Pyrano[2,3-c]pyrazole derivative 18 | SARS-CoV-2 Main Protease | Antiviral (Coronavirus) | 27.8 µg/mL | mdpi.com |
| Pyrano[2,3-c]pyrazole derivative 6 | SARS-CoV-2 Main Protease | Antiviral (Coronavirus) | 44.78 µg/mL | mdpi.com |
| Pyrido[2,3-b]indole derivative 17r | DNA Gyrase (GyrB) / Topoisomerase IV (ParE) | Antibacterial (Gram-Negative) | Potent dual inhibitor | nih.gov |
| Pyrano[2,3-c]pyrazole derivative 4j | AKT2/PKBβ Kinase | Anti-cancer (Glioma) | Low micromolar activity | chemrxiv.org |
| Pyrano[2,3-c]pyrazole derivative A3 | α-amylase and DPP4 | Antidiabetic | Dual inhibitor with antioxidant potential | nih.gov |
Receptor Ligand Interaction Studies for Pyrano(2,3-g)indole Derivatives
The interaction of pyranoindole derivatives with G-protein coupled receptors (GPCRs) and other receptors has been a significant area of research, particularly in neuroscience. A key target has been the 5-hydroxytryptamine receptor 6 (5-HT₆R), which is almost exclusively located in the central nervous system and is implicated in cognitive processes. nih.gov
A series of pyrano[2,3,4-cd]indole derivatives were designed and synthesized as potent 5-HT₆R ligands. nih.gov Structure-activity relationship (SAR) studies revealed several key insights. For example, compounds with a 1-naphthylsulfonyl moiety generally exhibited 2- to 9-fold higher affinity for the 5-HT₆R than their benzenesulfonyl counterparts. nih.gov The highest affinity was observed for compound 6b , a basic derivative, with a Kᵢ value of 1 nM. Its neutral analog, compound 7b , also showed high affinity with a Kᵢ of 4 nM. nih.gov
Molecular modeling and docking studies have provided a deeper understanding of these interactions at the atomic level. These studies suggested that the hydroxyl group of nonbasic ligands, such as compounds 7a–7d , can form crucial hydrogen bonds with specific amino acid residues in the receptor's binding pocket, such as aspartic acid D3x32. nih.gov In another case, a carbonyl group was found to form a weak hydrogen bond with the backbone nitrogen of leucine (B10760876) 182 in an extracellular loop of the receptor. nih.gov
Beyond GPCRs, indole-containing structures are known to interact with the Aryl Hydrocarbon (Ah) receptor. escholarship.org This receptor is involved in mediating the toxic effects of certain environmental chemicals and is also activated by various dietary and endogenous indoles. escholarship.orgmdpi.com Gut microbial catabolites of tryptophan, such as indole and skatole, have been identified as ligands and agonists of the Ah receptor, capable of inducing nuclear translocation and subsequent gene expression. mdpi.com
| Compound | Scaffold | Target Receptor | Binding Affinity (Kᵢ, nM) | Source |
|---|---|---|---|---|
| 6b | Pyrano[2,3,4-cd]indole | 5-HT₆R | 1 | nih.gov |
| 7b | Pyrano[2,3,4-cd]indole | 5-HT₆R | 4 | nih.gov |
| 4b (nitrile derivative) | Pyrano[2,3,4-cd]indole | 5-HT₆R | 266 | nih.gov |
| 5b (carbonyl derivative) | Pyrano[2,3,4-cd]indole | 5-HT₆R | 755 | nih.gov |
| Indole | Indole | Aryl Hydrocarbon Receptor (murine) | Very low affinity (IC₅₀ 1130 µM) | mdpi.com |
| Skatole | Indole | Aryl Hydrocarbon Receptor (murine) | Low affinity (IC₅₀ 72 µM) | mdpi.com |
In Vitro Biological Screening Methodologies for Pyrano(2,3-g)indole Compounds
A variety of in vitro methodologies are employed to screen pyranoindole compounds and their analogues for biological activity, assess their mechanism of action, and determine their potency.
Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used extensively to evaluate the cytotoxicity and antiproliferative effects of these compounds against various cell lines. nih.govbohrium.com This assay measures the metabolic activity of cells, which is generally correlated with cell viability. For example, the MTT assay was used to screen pyrano[2,3-c]pyrazole derivatives against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cell lines, as well as against non-cancerous fibroblast cells to assess selectivity. bohrium.comnih.gov The results of these assays are typically used to calculate the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (50% cytotoxic concentration) values. nih.govnih.gov
Antiviral Assays: To determine antiviral efficacy, specific assays are used. A cytopathic effect (CPE) inhibition assay, often using crystal violet dye, is employed to screen for general antiviral activity against viruses like the human coronavirus HCoV-229E. mdpi.comnih.gov For compounds showing high activity, a plaque reduction assay is used to determine the mode of action, distinguishing between virucidal effects (direct inactivation of the virus), inhibition of adsorption (preventing viral entry into cells), and inhibition of replication (acting after the virus has entered the cell). mdpi.com
Enzyme Inhibition Assays: To confirm that a compound inhibits a specific enzyme, direct enzymatic assays are performed. For instance, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to confirm the inhibition of targets like vascular endothelial growth factor receptor-1 (VEGFR-1) and aromatase by active pyrano[2,3-c]pyrazoles. bohrium.com For assessing anti-inflammatory potential, the ability of compounds to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMC) is measured. nih.gov
Antimicrobial Susceptibility Testing: For antibacterial screening, the agar (B569324) diffusion method provides an initial qualitative assessment of activity. biointerfaceresearch.com This is followed by quantitative methods like the broth microdilution technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. biointerfaceresearch.comsums.ac.ir
Theoretical and Computational Chemistry Approaches in Pyrano 2,3 G Indole Research
Molecular Modeling and Docking Studies for Pyrano(2,3-g)indole Compounds
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as a pyrano(2,3-g)indole derivative, might interact with a macromolecular target, typically a protein or enzyme. These in silico methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanisms of action. mdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This prediction is based on scoring functions that estimate the binding affinity, often expressed in terms of binding energy (kcal/mol). nanobioletters.com For heterocyclic systems similar to pyranoindoles, such as pyrano[2,3-c]pyrazoles, docking studies have successfully predicted interactions with various biological targets. nanobioletters.combiointerfaceresearch.comsums.ac.ir These studies identify key intermolecular forces, such as hydrogen bonds and pi-stacking interactions, that stabilize the ligand-target complex. biointerfaceresearch.com For instance, in a study on pyrano[2,3-c]pyrazole derivatives, docking analysis revealed that the most active compounds formed strong hydrogen bonds with amino acid residues within the active site of enzymes like E. coli MurB and S. aureus DNA gyrase B. biointerfaceresearch.com The binding energy scores from these simulations often correlate well with experimental biological activity, allowing for the ranking of compounds based on their potential efficacy. nanobioletters.comsums.ac.ir
Beyond predicting binding affinity, docking studies help elucidate the specific binding mechanism of a compound. By visualizing the docked conformation, researchers can understand how a ligand fits into the active site of a protein and which specific residues are critical for the interaction. This provides a structural basis for the molecule's biological activity. nih.gov For example, docking studies on pyranopyrazole derivatives against the main protease (Mpro) of the SARS-CoV-2 virus showed that the compounds fit well into the active site, with their inhibitory potential ranked according to their binding affinity (ΔG). nanobioletters.com Similarly, investigations into pyranopyrazole compounds as antimicrobial agents used docking to determine the specific binding orientation of the molecules within the CYP51 active site, a key enzyme in fungi. sums.ac.ir This detailed understanding of the binding mode is invaluable for structure-based drug design, guiding the chemical modification of the ligand to improve its potency and selectivity. nih.gov
Quantum Chemical Calculations for Pyrano(2,3-g)indole Derivatives
Quantum chemical calculations offer a detailed examination of the electronic structure and properties of molecules, providing insights that complement experimental findings. These methods are used to understand the geometry, stability, and reactivity of pyranoindole derivatives at a fundamental level. mdpi.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. semanticscholar.org For pyrano[2,3-g]indole and its isomers, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and compute various electronic parameters. mdpi.comnih.gov These calculations provide information on geometric properties like bond lengths and angles, total energy, and heat of formation. nih.gov The analysis of the electronic structure helps to explain the stability and reactivity of different pyranoindole derivatives. mdpi.com For instance, DFT has been used to study the electronic properties of indole (B1671886) and azaindole systems, providing a reliable theoretical framework for understanding their behavior. semanticscholar.orgmdpi.com
Computational methods are instrumental in interpreting and predicting the spectroscopic properties of pyranoindoles. mdpi.com Quantum chemical calculations can deepen the understanding of the absorption and emission spectra of these compounds. mdpi.com For example, theoretical calculations have been performed to explain the unusual geometries and electronic structures that give rise to the observed photophysical properties in pyrano[3,2-f] and [2,3-g]indoles. mdpi.com By correlating computational data with experimental NMR, IR, and UV-Vis spectra, researchers can confirm the structures of newly synthesized compounds and gain a more profound understanding of their spectroscopic signatures. bohrium.comnih.govktu.edu
The concept of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. mdpi.com A small energy gap generally signifies high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com
Quantum chemical calculations are used to determine the HOMO, LUMO, and Egap values for pyranoindole derivatives. mdpi.com These theoretical values help to explain the intramolecular charge transfer (ICT) characteristics observed experimentally. mdpi.com For instance, studies on pyrano[2,3-g]indole derivatives have shown how substitutions on the pyranoindole core can alter the HOMO-LUMO gap, thereby tuning the electronic and photophysical properties of the molecule. mdpi.com
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|
| 8a (R1=Me, R2=H) | -6.22 | -0.12 | 6.10 |
| 8e (R1=Me, R2=Cl) | -6.28 | -0.13 | 6.15 |
| 8g (R1=Ph, R2=H) | -6.32 | -0.14 | 6.18 |
Data adapted from computational studies on pyrano[2,3-g]indole derivatives. mdpi.com
Pharmacophore Identification and De Novo Design Principles for Pyrano(2,3-g)indole-based Compounds
In the quest for novel therapeutics, the fields of theoretical and computational chemistry provide powerful tools to rationalize the design of new molecules with desired biological activities. For the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- scaffold, these approaches are instrumental in identifying key structural features for biological activity and in designing new compounds from the ground up.
Pharmacophore Identification
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups, arranged in a specific three-dimensional orientation.
For the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- framework, a hypothetical pharmacophore model can be constructed based on its inherent structural characteristics and by drawing analogies from related heterocyclic systems. The indole nitrogen, for instance, can act as a hydrogen bond donor. The oxygen atom within the pyran ring can function as a hydrogen bond acceptor. The fused aromatic system of the indole ring provides a significant hydrophobic region and potential for π-π stacking interactions with aromatic residues in a target's binding site.
In a related study on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors, a pharmacophore model was successfully identified. nih.gov This model, designated ADDRRR, consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov While this specific model is for a different, albeit structurally related, scaffold, it highlights the types of features that are often crucial for the biological activity of such indole-fused systems.
A hypothetical pharmacophore model for Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- could be generated computationally. This process would typically involve:
Conformational Analysis: Generating a set of low-energy conformations for the flexible tetrahydro-pyran ring.
Feature Mapping: Identifying potential pharmacophoric features within the scaffold.
Model Generation: Aligning a set of known active molecules (if available) to identify common features, or using the structure of a known biological target to define the essential interactions.
The table below outlines the potential pharmacophoric features inherent to the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- scaffold.
| Feature Type | Location on Scaffold | Potential Interaction |
| Hydrogen Bond Donor | Indole N-H | Interaction with acceptor groups on a target protein. |
| Hydrogen Bond Acceptor | Pyran oxygen | Interaction with donor groups on a target protein. |
| Aromatic Ring | Indole ring system | π-π stacking, hydrophobic interactions. |
| Hydrophobic Region | Tetrahydro-pyran ring | van der Waals interactions. |
De Novo Design Principles
De novo drug design involves the computational construction of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. This process can be guided by a known pharmacophore model or the three-dimensional structure of the target's binding site.
Starting with the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- core, de novo design principles can be applied to generate novel derivatives with potentially enhanced biological activities. Two primary strategies in de novo design are:
Fragment-based growing: Small chemical fragments are computationally "grown" from specific attachment points on the scaffold. For the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- scaffold, potential attachment points include the indole nitrogen and available positions on the aromatic ring.
Fragment linking: Two or more fragments that are known to bind to adjacent sub-pockets of a target's active site are connected using a suitable linker, which could be the Pyrano(2,3-g)indole scaffold itself.
Computational algorithms can explore vast chemical space by systematically adding atoms or functional groups to the starting scaffold. The newly generated structures are then scored and ranked based on their predicted binding affinity, drug-likeness, and synthetic accessibility.
Another key principle in modern drug design is the concept of bioisosteric replacement . researchgate.netnih.gov This involves substituting a part of the molecule with a chemically different group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For the Pyrano(2,3-g)indole scaffold, one might consider replacing the pyran oxygen with sulfur (a thiane (B73995) ring) or a nitrogen atom (a piperidine (B6355638) ring) to explore how these changes affect binding and metabolic stability.
The following table illustrates some hypothetical de novo design strategies based on the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- scaffold.
| Design Strategy | Modification on Scaffold | Rationale |
| Fragment Growing | Addition of a phenylsulfonyl group to the indole nitrogen. | To introduce a potential new interaction point and explore a different region of the binding pocket. |
| Bioisosteric Replacement | Replacement of the pyran oxygen with a sulfur atom. | To modulate the hydrogen bonding capacity and lipophilicity of the scaffold. |
| Scaffold Hopping | Replacement of the pyranoindole core with a pyrido-indole structure. | To access novel chemical space while retaining key pharmacophoric features. nih.gov |
Through the iterative application of these theoretical and computational chemistry approaches, the Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro- scaffold can serve as a promising starting point for the rational design of new and effective therapeutic agents.
Q & A
Basic Question: What are the common synthetic routes for Pyrano(2,3-g)indole derivatives?
Methodological Answer:
Pyrano(2,3-g)indole derivatives are synthesized via multicomponent reactions, condensation pathways, and catalytic strategies. For example:
- Condensation Reactions : Substituted indoles react with nitriles or carbonyl groups under kinetic vs. thermodynamic conditions to yield pyranoindoles or pyridoindoles, respectively. Reaction pathways depend on substituent electronic effects (e.g., triethoxymethylarene derivatives) .
- Multicomponent Strategies : One-pot reactions using indole, malononitrile, and barbituric acids catalyzed by Fe₃O₄ nanoparticles yield pyrano[2,3-d]pyrimidines, enhancing efficiency and reducing waste .
- Green Chemistry Approaches : Catalytic methods employing NaI/NaBF₄ or Pd/C under mild conditions emphasize sustainability, improving yields and reducing toxicity .
Advanced Question: How can stereochemical outcomes be controlled during the synthesis of Pyrano(2,3-g)indole derivatives?
Methodological Answer:
Stereochemical control is achieved through:
- Cycloisomerization/Friedel-Crafts Alkylation : Gold(I)-catalyzed cycloisomerization of propargyl ethers followed by alkylation introduces stereochemistry at C3 and C4 positions, enabling diversity in functional groups .
- Asymmetric Catalysis : Chiral catalysts (e.g., DBU in MeCN) induce epimerization during hydrogenation, yielding enantiomerically pure tetrahydropyranoindoles .
- Kinetic vs. Thermodynamic Control : Adjusting reaction time and temperature favors either pyranoindole (kinetic product) or pyridoindole (thermodynamic product) formation .
Basic Question: What biological activities are associated with Pyrano(2,3-g)indole derivatives?
Methodological Answer:
Key activities include:
- Anti-inflammatory/Analgesic Effects : Substitution at position-3 of the indole nucleus enhances activity, as seen in etodolac and pemedolac analogs .
- Antimicrobial Properties : Pyrano[2,3-c]pyrazole derivatives exhibit broad-spectrum activity against bacterial and fungal strains .
- Antiviral Potential : Derivatives like PI3K/Akt/mTOR-IN-2 show promise as hepatitis C virus (HCV) NS5B polymerase inhibitors .
Advanced Question: How can researchers resolve contradictions in pharmacological data for Pyrano(2,3-g)indole derivatives?
Methodological Answer:
Contradictions arise from structural variability and assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at C3/C4 positions (e.g., halogenation or aryl groups) clarifies bioactivity trends. For example, electron-withdrawing groups enhance anti-inflammatory potency .
- In Silico Modeling : Docking studies predict binding affinities to targets like cyclooxygenase (COX) or 5HT2A/2C receptors, validating experimental data .
- Dose-Response Profiling : Re-evaluating IC₅₀ values under standardized conditions (e.g., cell lines, solvent controls) reduces variability .
Analytical Question: What methods validate the structural integrity of synthesized Pyrano(2,3-g)indole compounds?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, as demonstrated for spirooxindole derivatives .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z = 569 [M + H]⁺) verifies molecular formulas and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves ambiguous stereocenters, as applied to tert-butyl carboxylate derivatives .
Advanced Question: How do electronic and steric effects influence reaction efficiency in Pyrano(2,3-g)indole synthesis?
Methodological Answer:
- Electronic Effects : Electron-donating groups (e.g., methoxy) on triethoxymethylarene accelerate reaction rates by stabilizing transition states, while electron-withdrawing groups (e.g., nitro) slow kinetics .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at C4 reduce yields by hindering nucleophilic attack, requiring longer reaction times or elevated temperatures (Table 1, entries 4–7) .
- Catalyst Design : Nanoparticle catalysts (e.g., BaTiO₃) mitigate steric hindrance in ultrasound-assisted synthesis, improving yields of pyrano[2,3-e]indoles .
Basic Question: What recent methodological advancements exist in Pyrano(2,3-g)indole synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes for steroidal quinoline-indole hybrids .
- Electrochemical Methods : NaI/NaBF₄-mediated epimerization under 3V conditions enables stereoselective synthesis without harsh reagents .
- Cascade Reactions : C–C σ-bond cleavage coupled with C–H functionalization constructs pyrano[3,2-b]indoles with medium-sized rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
